(Tributoxysilyl)methanethiol

Description

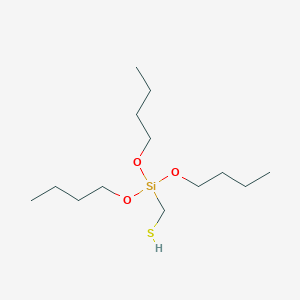

(Tributoxysilyl)methanethiol is a sulfur-containing organosilicon compound characterized by a methanethiol (-SH) group bonded to a tributoxysilyl moiety. This structure combines the nucleophilic reactivity of the thiol group with the steric and electronic effects of the silicon-based substituent. The following analysis extrapolates insights from structurally analogous methanethiol derivatives to infer its properties and applications.

Properties

CAS No. |

62896-03-1 |

|---|---|

Molecular Formula |

C13H30O3SSi |

Molecular Weight |

294.53 g/mol |

IUPAC Name |

tributoxysilylmethanethiol |

InChI |

InChI=1S/C13H30O3SSi/c1-4-7-10-14-18(13-17,15-11-8-5-2)16-12-9-6-3/h17H,4-13H2,1-3H3 |

InChI Key |

SNXFCXCGMCBLBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Si](CS)(OCCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tributoxysilyl)methanethiol typically involves the reaction of tributoxysilane with a thiolating agent. One common method is the reaction of tributoxysilane with hydrogen sulfide (H₂S) in the presence of a catalyst, such as aluminum oxide. The reaction proceeds as follows: [ \text{(C₄H₉O)₃SiH} + \text{H₂S} \rightarrow \text{(C₄H₉O)₃SiCH₂SH} + \text{H₂O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Tributoxysilyl)methanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example[ 2 \text{(C₄H₉O)₃SiCH₂SH} \rightarrow \text{(C₄H₉O)₃SiCH₂S-SCH₂Si(C₄H₉O)₃} + \text{H₂} ]

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.

Addition: Thiols can add to alkenes and alkynes, forming thioethers.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions, and alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include disulfides, thioethers, and various substituted organosilicon compounds. These products have diverse applications in different fields of chemistry and industry .

Scientific Research Applications

(Tributoxysilyl)methanethiol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Studied for its potential role in biological systems, particularly in the context of sulfur metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic applications, including its use as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Tributoxysilyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Boiling Point (°C) | LogP | Solubility | Key Application |

|---|---|---|---|---|

| Methanethiol (CH₃SH) | 6.2 | 0.18 | Polar solvents | Gas odorant |

| Trifluoromethanethiol (CF₃SH) | -15 | 1.52 | Organic solvents | Fluorinated intermediates |

| (Hypothetical) this compound | ~200 (est.) | 3.8 (est.) | Low water solubility | Surface modification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.